1-Cyclobutylcyclopropane-1-carboxylic acid
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Overview
Description
1-Cyclobutylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid featuring a cyclobutyl group attached to a cyclopropane ring, which is further bonded to a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as the Jones reagent (CrO3 + aqueous H2SO4) to form carboxylic acids.
Hydrolysis of Nitriles: This method incorporates a nitrile into the molecule via a substitution reaction (SN2), followed by hydrolysis under acidic or basic conditions.
Grignard Reaction: This method involves the reaction of alkyl halides with magnesium to form Grignard reagents, which then react with carbon dioxide to produce carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions, particularly at the carboxyl group, to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate (KMnO4), and others.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1-Cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways involving carboxylic acids and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclobutylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The carboxyl group can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound can participate in metabolic pathways, including those involving carboxylation and decarboxylation reactions.
Comparison with Similar Compounds
1-Cyclobutylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic Acid: Similar structure but lacks the cyclobutyl group.
Cyclobutylcarboxylic Acid: Similar structure but lacks the cyclopropane ring.
Cycloalkane Carboxylic Acids: General class of compounds with varying ring sizes and substituents
Uniqueness: The presence of both cyclobutyl and cyclopropane rings in this compound imparts unique steric and electronic properties, making it distinct from other carboxylic acids.
Properties
IUPAC Name |
1-cyclobutylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZPUHJYCWDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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